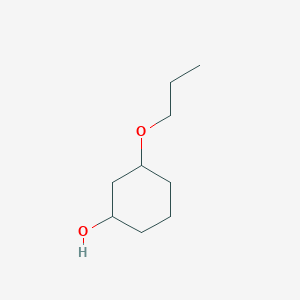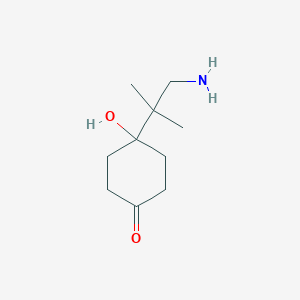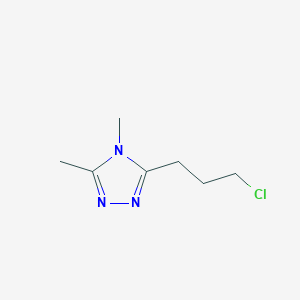
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chloropropyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the chloropropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the triazole.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced triazole derivatives or dechlorinated compounds.
科学研究应用
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function.
相似化合物的比较
Similar Compounds
- 3-(3-Bromopropyl)-4,5-dimethyl-4H-1,2,4-triazole
- 3-(3-Iodopropyl)-4,5-dimethyl-4H-1,2,4-triazole
- 3-(3-Hydroxypropyl)-4,5-dimethyl-4H-1,2,4-triazole
Uniqueness
3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. Compared to its bromine or iodine analogs, the chlorine derivative is more commonly used due to its balance of reactivity and stability. The hydroxypropyl analog, on the other hand, has different solubility and reactivity profiles, making it suitable for different applications.
属性
分子式 |
C7H12ClN3 |
|---|---|
分子量 |
173.64 g/mol |
IUPAC 名称 |
3-(3-chloropropyl)-4,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12ClN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3 |
InChI 键 |
IBBNRIQMEKSQCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N1C)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



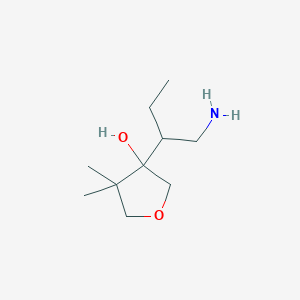

![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)

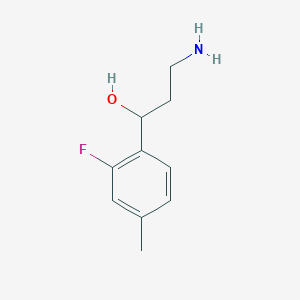
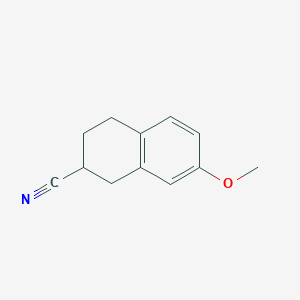
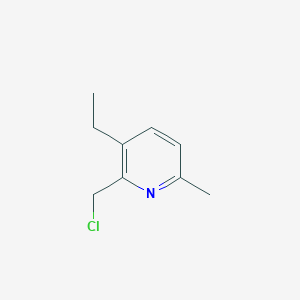

![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)
